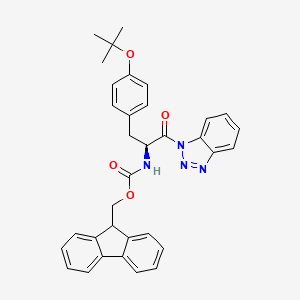

Fmoc-Tyr(tBu)-Bt

描述

Structure

3D Structure

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N4O4/c1-34(2,3)42-23-18-16-22(17-19-23)20-30(32(39)38-31-15-9-8-14-29(31)36-37-38)35-33(40)41-21-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h4-19,28,30H,20-21H2,1-3H3,(H,35,40)/t30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIHIZJNLXMTHT-PMERELPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)N2C3=CC=CC=C3N=N2)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)N2C3=CC=CC=C3N=N2)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649513 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-3-(4-tert-butoxyphenyl)-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126433-42-8 | |

| Record name | Carbamic acid, N-[(1S)-2-(1H-benzotriazol-1-yl)-1-[[4-(1,1-dimethylethoxy)phenyl]methyl]-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126433-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-3-(4-tert-butoxyphenyl)-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-Tyr(tBu)-OBt: A High-Performance Building Block for Advanced Peptide Synthesis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of solid-phase peptide synthesis (SPPS), the efficiency of amide bond formation and the integrity of amino acid side chains are paramount. The selection of appropriately protected and activated amino acid derivatives is a critical determinant of success, directly impacting peptide purity, yield, and biological activity. This guide provides a detailed technical analysis of Nα-Fmoc-O-tert-butyl-L-tyrosine O-benzotriazol-1-yl ester (Fmoc-Tyr(tBu)-OBt), a pre-activated building block designed for high-performance peptide synthesis. We will deconstruct the roles of its constituent protecting groups, elucidate the mechanism of benzotriazole-mediated activation, and provide field-proven protocols for its application. This document serves as a comprehensive resource for researchers aiming to optimize peptide synthesis workflows, particularly for complex or sensitive sequences involving tyrosine.

Part 1: The Anatomy of a Protected Amino Acid: Deconstructing Fmoc-Tyr(tBu)-OH

The efficacy of Fmoc-Tyr(tBu)-OBt originates from its precursor, Fmoc-Tyr(tBu)-OH. This derivative is engineered based on an orthogonal protection strategy, where different classes of protecting groups are used, allowing for their selective removal under distinct chemical conditions. This principle is the cornerstone of modern Fmoc-SPPS.[1]

The Nα-Fmoc Group: The Temporary Shield

The 9-fluorenylmethoxycarbonyl (Fmoc) group is attached to the α-amino group of the tyrosine. Its primary function is to prevent the N-terminus from participating in unwanted polymerization during the coupling of the subsequent amino acid. The key feature of the Fmoc group is its lability to basic conditions.[2] It is quantitatively removed by treatment with a secondary amine, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[3][4]

The cleavage mechanism proceeds via a β-elimination pathway. The piperidine abstracts the acidic proton on the fluorenyl ring system's C9 position, leading to the collapse of the carbamate and the release of the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate. The excess piperidine in the reaction medium efficiently traps the DBF, forming a stable adduct that is easily washed away.[5][6] This rapid and clean deprotection is a fundamental step in each cycle of peptide chain elongation.

The Tyr(tBu) Moiety: Permanent Side-Chain Protection

Tyrosine possesses a phenolic hydroxyl group on its side chain. This group is nucleophilic and susceptible to undesirable side reactions during synthesis, such as O-acylation by activated amino acids, which would lead to branched peptide impurities and reduced yields.[2] To prevent this, a permanent protecting group is required.

The tert-butyl (tBu) group serves as an acid-labile ether-based protection for this hydroxyl function.[7] The tBu group is exceptionally stable under the basic conditions used for Fmoc removal, ensuring the tyrosine side chain remains inert throughout the iterative synthesis cycles.[1] This stability in the presence of piperidine while being removable by acid makes the Fmoc/tBu combination an effective orthogonal pair.[8] The tBu group is only removed during the final step of the synthesis, when the completed peptide is cleaved from the solid support using a strong acid, typically trifluoroacetic acid (TFA).[9]

Part 2: The Benzotriazol-1-yl (Bt) Ester Advantage: Pre-activation for Enhanced Coupling

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. This reaction is thermodynamically unfavorable under standard conditions and requires the "activation" of the carboxyl group to convert it into a better electrophile.

The Chemistry of Activation: HOBt Esters

1-Hydroxybenzotriazole (HOBt) is a crucial additive in peptide synthesis, renowned for its ability to accelerate coupling and, critically, to suppress racemization.[10][11] When a carbodiimide (like DCC or DIC) is used to activate an Fmoc-amino acid, it forms a highly reactive O-acylisourea intermediate. This intermediate is susceptible to intramolecular cyclization to a 5(4H)-oxazolone, which can rapidly racemize. HOBt intercepts the O-acylisourea to form a less reactive but still highly efficient benzotriazolyl active ester (an OBt ester).[12] This OBt ester is more resistant to racemization and reacts cleanly with the free N-terminal amine of the growing peptide chain to form the desired amide bond.[10]

Fmoc-Tyr(tBu)-OBt: A Stable, Pre-activated Species

While HOBt is often used as an in-situ additive, Fmoc-Tyr(tBu)-OBt represents a pre-activated, isolatable form of the amino acid derivative. Here, the OBt active ester has been pre-formed and purified. Using this reagent offers several advantages:

-

Efficiency and Speed: The coupling reaction does not require a pre-activation step in the synthesis workflow, reducing overall cycle time.

-

Reduced Side Reactions: It minimizes the potential side reactions associated with carbodiimides, such as the formation of N-acylurea byproducts.

-

Convenience: It simplifies the coupling protocol by reducing the number of reagents that need to be handled.

The mechanism involves a direct nucleophilic attack of the resin-bound free amine on the activated carbonyl carbon of the OBt ester. The benzotriazole moiety is an excellent leaving group, facilitating rapid and high-yielding amide bond formation.

Caption: Diagram 1: Activation and Coupling Mechanism

Part 3: Practical Application & Experimental Protocols

Fmoc-Tyr(tBu)-OBt is seamlessly integrated into the standard Fmoc-SPPS workflow. The cyclical process involves two main steps: Nα-Fmoc deprotection and coupling of the next activated amino acid.

Caption: Diagram 2: Standard Fmoc-SPPS Workflow

Protocol: Coupling of Fmoc-Tyr(tBu)-OBt to a Resin-Bound Peptide

This protocol assumes a starting scale of 0.1 mmol on a standard solid-phase resin (e.g., Rink Amide, Wang).

-

Resin Preparation: Start with the peptide-resin from the previous cycle, which has a free N-terminal amine following Fmoc deprotection and thorough DMF washing. Swell the resin in DMF for 15-30 minutes.

-

Reagent Preparation: In a separate vessel, dissolve 3 equivalents (0.3 mmol) of Fmoc-Tyr(tBu)-OBt in an appropriate volume of DMF or N-methylpyrrolidone (NMP) (e.g., 2 mL).

-

Coupling Reaction: Add the Fmoc-Tyr(tBu)-OBt solution to the reaction vessel containing the swelled resin.

-

Agitation: Agitate the mixture at room temperature using a shaker or nitrogen bubbling for 1-2 hours.

-

Monitoring: After the reaction time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates the coupling is complete.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove any unreacted reagents and the HOBt byproduct. The resin is now ready for the next deprotection cycle.

Comparative Analysis: Pre-activated vs. In-Situ Activation

| Parameter | Fmoc-Tyr(tBu)-OBt (Pre-activated) | Fmoc-Tyr(tBu)-OH + DIC/HOBt (In-situ) |

| Reagents Needed | Fmoc-Tyr(tBu)-OBt, DMF | Fmoc-Tyr(tBu)-OH, DIC, HOBt, Base (optional), DMF |

| Workflow Step | Single addition of dissolved reagent | Pre-activation step (1-5 min) required before adding to resin |

| Reaction Time | Typically 1-2 hours | Typically 1-3 hours (including activation) |

| Key Byproducts | HOBt | HOBt, Diisopropylurea (DIU) |

| Risk of Racemization | Very low; active ester is stable | Low, but dependent on conditions and reagent purity |

| Side Reactions | Minimal | Potential for N-acylurea formation, guanidinylation if using uronium salts with unprotected Arg |

| Convenience | High; fewer reagents and steps | Moderate; requires handling of multiple reagents |

Part 4: Final Cleavage and Advanced Considerations

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and simultaneously remove all acid-labile side-chain protecting groups, including the tBu group from tyrosine.

The Chemistry of TFA Cleavage and the Role of Scavengers

Treatment with strong acid, typically 95% TFA, cleaves the ester linkage to the resin and the tBu ether on the tyrosine side chain.[13] The cleavage of the tBu group generates a highly reactive tert-butyl carbocation (tBu⁺).[14] This electrophilic species can readily re-attach to nucleophilic residues within the peptide, particularly the electron-rich aromatic ring of the newly deprotected tyrosine, forming a 3-tert-butyltyrosine byproduct.[14][15]

To prevent this deleterious side reaction, scavengers must be included in the cleavage cocktail.[16] These are nucleophilic molecules that react with and "quench" the tBu⁺ cations faster than they can modify the peptide.[14]

Standard Cleavage Cocktail for Peptides with Tyr(tBu)

A robust and widely used cleavage cocktail for peptides containing Tyr(tBu) and other sensitive residues is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[13][14]

-

TFA (Trifluoroacetic Acid): The strong acid for cleavage and deprotection.

-

TIS (Triisopropylsilane): A highly effective scavenger for tBu cations.

-

H₂O (Water): Acts as a scavenger by hydrating the tBu cation.

For peptides also containing tryptophan, which is even more susceptible to alkylation, a more complex cocktail like Reagent K (TFA/Phenol/Water/Thioanisole/EDT) is often recommended.[17]

Protocol: Final Cleavage

-

Wash the final peptide-resin thoroughly with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) in a well-ventilated fume hood.

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery.

-

Precipitate the crude peptide by adding the combined TFA solution dropwise into a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation, wash with ether, and dry under vacuum.

Conclusion

Fmoc-Tyr(tBu)-OBt is a scientifically engineered building block that offers significant advantages in efficiency, purity, and convenience for solid-phase peptide synthesis. Its pre-activated nature streamlines the coupling step, while the robust and orthogonal Fmoc/tBu protecting group strategy ensures the integrity of the tyrosine residue throughout chain elongation. By understanding the underlying chemical principles of its application and the critical role of scavengers during final cleavage, researchers can leverage this reagent to successfully synthesize complex peptides with high fidelity, advancing discovery in chemical biology and drug development.

References

- Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022).

- The Essential Role of Fmoc-Tyr(tBu)-OH in Custom Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides.

- Fmoc-Tyr(tBu)-OH [71989-38-3]. (n.d.). Aapptec Peptides.

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2018). Molecules.

- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2018). SciELO México.

- Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. (2021). RSC Advances.

- Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments.

- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep Inc.

- Green Chemistry - In situ Fmoc removal. (n.d.). Royal Society of Chemistry.

- The Role of Benzotriazole in Modern Peptide Synthesis: Application Notes and Protocols. (n.d.). Benchchem.

- Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. (2022). Phosphorus, Sulfur, and Silicon and the Related Elements.

- A Head-to-Head Battle in Peptide Synthesis: Fmoc-Tyr(tBu) vs. Fmoc-Tyr(Trt). (n.d.). Benchchem.

- Technical Support Center: Managing Tyr(tBu) Deprotection in Peptide Synthesis. (n.d.). Benchchem.

- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.

- A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters based on the Safety-Catch Hydrazine Linker. (2003). Journal of the American Chemical Society.

- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2021). Organic Process Research & Development.

- Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides.

- Cleavage Cocktail Selection. (n.d.). CDN Isotopes.

- Highly efficient and fast pre-activation cyclization of the long peptide: Succinimidyl ester-amine reaction revisited. (2015). Tetrahedron Letters.

- Dipeptide Syntheses via Activated α-Amino Esters. (2024). Organic Syntheses.

- Planning a Peptide Synthesis. (n.d.). AAPPTec.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry.

- Fmoc / t-Bu Solid Phase Synthesis. (n.d.). Sunresin.

- Recent Advances in the Synthesis of C-Terminally Modified Peptides. (2018). Biopolymers.

- A Comparative Analysis of Tyrosine Protecting Groups for Peptide Synthesis and Drug Development. (n.d.). Benchchem.

- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. (2025). ChemRxiv.

- Introduction to Peptide Synthesis. (2019). Master Organic Chemistry.

- Aqueous solid-phase peptide synthesis (ASPPS). (2019). TUprints.

Sources

- 1. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chempep.com [chempep.com]

- 11. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 17. peptide.com [peptide.com]

Introduction: The Rationale for Active Esters in Peptide Synthesis

An In-Depth Technical Guide to Fmoc-Tyr(tBu)-Bt: Synthesis, Properties, and Application in Solid-Phase Peptide Synthesis

This guide provides a comprehensive technical overview of Fmoc-Tyr(tBu)-Bt, the benzotriazole active ester of Fmoc-protected, tert-butyl-etherified tyrosine. It is intended for researchers, chemists, and professionals in drug development and peptide chemistry who seek to understand and effectively utilize this key building block in Solid-Phase Peptide Synthesis (SPPS). We will delve into the rationale behind its use, its chemical properties, a detailed protocol for its in situ generation, and its practical application, grounded in established chemical principles.

In the intricate process of Solid-Phase Peptide Synthesis (SPPS), the formation of a peptide bond between the C-terminus of a growing peptide chain and the N-terminus of the next amino acid is the fundamental iterative step. However, the direct reaction between a carboxylic acid and an amine to form an amide bond is kinetically unfavorable under the mild conditions required to preserve the integrity of the peptide and the solid support.

To overcome this thermodynamic barrier, the carboxyl group of the incoming amino acid must be "activated." This is achieved by converting it into a more reactive species, an active ester, which is highly susceptible to nucleophilic attack by the free amine of the peptide chain. Fmoc-Tyr(tBu)-Bt is one such activated intermediate, derived from its stable precursor, Fmoc-Tyr(tBu)-OH. The tert-butyl (tBu) ether serves as a protecting group for the tyrosine hydroxyl side-chain, preventing unwanted side reactions, while the fluorenylmethyloxycarbonyl (Fmoc) group protects the N-terminus.

The use of a benzotriazole (Bt) ester, formed with Hydroxybenzotriazole (HOBt), offers a proven method for efficient and low-racemization coupling, a critical consideration for the synthesis of biologically active peptides.

Chemical Structure and Properties

A clear understanding of the molecular architecture of Fmoc-Tyr(tBu)-Bt is essential for its effective application.

Diagram 1: Chemical Structure of Fmoc-Tyr(tBu)-Bt

Caption: Molecular structure of Fmoc-L-Tyrosine(tert-butyl)-O-benzotriazole.

Physicochemical Properties

A summary of the key properties of the parent compound, Fmoc-Tyr(tBu)-OH, is provided below. The active ester, Fmoc-Tyr(tBu)-Bt, is typically generated in situ and used immediately; thus, its isolated properties are less commonly reported.

| Property | Value | Source |

| Chemical Formula | C₂₈H₂₉NO₅ | |

| Molecular Weight | 459.54 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 149-153 °C | |

| Solubility | Soluble in DMF, NMP, DCM | |

| Purity (HPLC) | ≥99.0% |

The conversion to the Bt-ester increases the molecular weight and significantly enhances the electrophilicity of the carbonyl carbon, preparing it for coupling.

The Chemistry of Activation: From Carboxylic Acid to Active Ester

The transformation of the stable Fmoc-Tyr(tBu)-OH into its highly reactive benzotriazole ester is a cornerstone of many SPPS protocols. This is not a purification of a final product but rather the in situ generation of a reactive intermediate.

Diagram 2: Workflow for In Situ Generation and Coupling

Caption: The process flow from amino acid activation to peptide coupling.

Mechanism of Activation

The activation process typically involves a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), and an additive, 1-hydroxybenzotriazole (HOBt).

-

O-acylisourea Formation : The carbodiimide reacts with the carboxylic acid of Fmoc-Tyr(tBu)-OH to form a highly reactive O-acylisourea intermediate.

-

Nucleophilic Attack by HOBt : This intermediate is unstable and prone to racemization. HOBt rapidly intercepts it via nucleophilic attack, forming the Fmoc-Tyr(tBu)-Bt active ester and releasing the N,N'-diisopropylurea (DIU) byproduct.

-

Advantages of HOBt : The inclusion of HOBt is critical. It acts as a racemization suppressant and converts the O-acylisourea into a more stable, yet highly reactive, ester. This two-stage process ensures a higher yield of the desired enantiomerically pure peptide.

Experimental Protocol: Coupling of Fmoc-Tyr(tBu)-OH

This section provides a standardized, field-tested protocol for the coupling of Fmoc-Tyr(tBu)-OH onto a resin-bound peptide with a free N-terminus.

Objective : To achieve a coupling efficiency of >99% for the addition of a Tyr(tBu) residue to a growing peptide chain on a solid support.

Materials :

-

Fmoc-deprotected peptide-resin

-

Fmoc-Tyr(tBu)-OH (3 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (3 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Reaction vessel for SPPS (manual or automated)

Methodology :

-

Resin Preparation :

-

Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

-

Wash the resin with DMF (3 x 1 min).

-

-

Activation Solution Preparation :

-

In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.

-

Add DIC (3 eq.) to the solution.

-

Allow the activation to proceed for 5-10 minutes at room temperature. The solution should remain clear. This is the period during which Fmoc-Tyr(tBu)-Bt is formed in situ.

-

-

Coupling Reaction :

-

Drain the DMF from the swollen resin.

-

Immediately add the freshly prepared activation solution to the resin.

-

Agitate the reaction vessel via shaking or nitrogen bubbling for 1-2 hours at room temperature.

-

-

Monitoring and Wash :

-

Perform a qualitative test (e.g., Kaiser test) to monitor for the disappearance of the free primary amine. A negative result (yellow beads) indicates a complete reaction.

-

Upon completion, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min) to remove excess reagents and byproducts (DIU).

-

-

Next Cycle :

-

The resin is now ready for the next cycle of deprotection and coupling.

-

Trustworthiness through Self-Validation : The protocol's integrity is maintained by the mandatory Kaiser test. This in-process control validates the completion of the coupling step before proceeding, preventing the formation of deletion sequences and ensuring the fidelity of the final peptide product.

Conclusion and Best Practices

Fmoc-Tyr(tBu)-Bt, generated in situ from its stable Fmoc-Tyr(tBu)-OH precursor, represents a robust and efficient tool in the arsenal of the peptide chemist. Its use, facilitated by the DIC/HOBt activation method, provides a reliable pathway for incorporating the bulky tyrosine residue with minimal risk of racemization.

Key Best Practices :

-

Use Fresh Reagents : Always use high-purity, dry solvents and reagents. HOBt can be explosive when dry and is often supplied with water; ensure anhydrous conditions are maintained where necessary.

-

Immediate Use : The active ester is a transient species. The activation solution should be prepared immediately before its addition to the resin to maximize coupling efficiency.

-

Equivalents : While 3 equivalents is standard, optimization may be required for sterically hindered couplings.

-

Safety : Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment. Review the Safety Data Sheets (SDS) for all chemicals before use.

By understanding the underlying chemistry and adhering to validated protocols, researchers can confidently leverage Fmoc-Tyr(tBu)-Bt to synthesize complex and high-purity peptides for a wide range of scientific applications.

References

-

Kaiser Test - AAPPTec. [Link]

An In-Depth Technical Guide to the Synthesis of Fmoc-Tyr(tBu)-OH for Peptide Coupling

Introduction: The Strategic Importance of Fmoc-Tyr(tBu)-OH in Peptide Synthesis

In the landscape of therapeutic peptide development and manufacturing, the integrity of each amino acid building block is paramount. Fmoc-Tyr(tBu)-OH is a cornerstone derivative for the incorporation of tyrosine in solid-phase peptide synthesis (SPPS) utilizing the ubiquitous Fmoc/tBu orthogonal strategy.[1] The strategic placement of the tert-Butyl (tBu) group on the phenolic side chain of tyrosine and the 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group provides a robust and versatile tool for the peptide chemist. This guide offers a comprehensive technical overview of the synthesis, purification, and characterization of Fmoc-Tyr(tBu)-OH, grounded in established chemical principles and field-proven methodologies. We will delve into the causality behind procedural choices, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

The Fmoc group serves as a temporary protecting group for the α-amino functionality, readily cleaved under mild basic conditions (typically with piperidine), while the tBu group is a more robust, acid-labile protecting group for the tyrosine side chain, which is removed during the final cleavage of the peptide from the resin with strong acids like trifluoroacetic acid (TFA).[1][2] This orthogonality is the lynchpin of the Fmoc/tBu strategy, allowing for the sequential and controlled elongation of the peptide chain without unwanted side reactions at the tyrosine hydroxyl group.[1][2] While it is sometimes possible to proceed without side-chain protection for tyrosine in the synthesis of very short peptides, any acylation of the phenolic hydroxyl group by the activated incoming amino acid leads to impurities and reduced yield.[3] The use of Fmoc-Tyr(tBu)-OH preempts this issue, ensuring a more efficient and cleaner synthesis.[3]

Overall Synthetic Strategy

The synthesis of Fmoc-Tyr(tBu)-OH is conceptually a two-stage process. First, the phenolic hydroxyl group of L-tyrosine is protected with a tert-butyl group to yield O-tert-butyl-L-tyrosine (Tyr(tBu)-OH). Subsequently, the α-amino group of Tyr(tBu)-OH is protected with the Fmoc group.

Caption: Overall synthetic workflow for Fmoc-Tyr(tBu)-OH.

Part 1: Synthesis of the Precursor, O-tert-Butyl-L-tyrosine (Tyr(tBu)-OH)

The synthesis of the Tyr(tBu)-OH precursor is a critical first step. A common and scalable method involves a multi-step process starting from L-tyrosine, as outlined in patent literature.[4]

Reaction Scheme: L-Tyrosine to Tyr(tBu)-OH

Caption: Multi-step synthesis of the precursor Tyr(tBu)-OH.

Detailed Experimental Protocol: Synthesis of Tyr(tBu)-OH

Step 1: Esterification of L-Tyrosine

-

Suspend L-Tyrosine in methanol.

-

Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂).

-

Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain Tyrosine methyl ester hydrochloride (Tyr-OMe·HCl).

Causality: The carboxyl group is protected as a methyl ester to prevent it from reacting in subsequent steps. Thionyl chloride is an effective reagent for this esterification.

Step 2: N-Protection of Tyrosine Methyl Ester

-

Dissolve Tyr-OMe·HCl in an aqueous solution.

-

Add ethyl acetate and sodium carbonate (Na₂CO₃) to neutralize the hydrochloride and create a basic aqueous phase.

-

Add benzyl chloroformate (Z-Cl) portion-wise while maintaining the pH of the system between 7 and 10.

-

After the reaction is complete, separate the organic layer, wash, dry, and concentrate to yield Z-L-Tyr-OMe.

Causality: The α-amino group is protected with the benzyloxycarbonyl (Z) group to prevent it from reacting during the subsequent side-chain alkylation.

Step 3: O-tert-Butylation

-

Dissolve Z-L-Tyr-OMe in dichloromethane (CH₂Cl₂).

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Bubble isobutene gas through the solution at room temperature. This reaction can take several days.

-

Monitor the reaction by TLC until completion.

-

Work up the reaction by washing with aqueous base, drying the organic layer, and concentrating to yield Z-L-Tyr(tBu)-OMe.

Causality: The tert-butyl group is installed on the phenolic hydroxyl group. The acidic catalyst protonates isobutene to form a tert-butyl cation, which then undergoes electrophilic aromatic substitution on the electron-rich phenol ring.

Step 4: Saponification

-

Dissolve Z-L-Tyr(tBu)-OMe in a suitable solvent mixture (e.g., methanol/water).

-

Add a solution of sodium hydroxide (NaOH) and stir until the ester is fully hydrolyzed.

-

Acidify the reaction mixture to protonate the carboxylate and extract the product, Z-L-Tyr(tBu), into an organic solvent.

Causality: The methyl ester is cleaved under basic conditions to regenerate the carboxylic acid.

Step 5: Hydrogenolysis (Z-group deprotection)

-

Dissolve Z-L-Tyr(tBu) in methanol.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the Z-group is cleaved.

-

Filter off the catalyst and concentrate the solvent to yield the final product, L-Tyr(tBu)-OH.

Causality: The Z-group is removed by catalytic hydrogenation, which cleaves the benzyl-oxygen bond, releasing toluene and carbon dioxide, and liberating the free α-amino group.

Part 2: Synthesis of Fmoc-Tyr(tBu)-OH

With the precursor in hand, the final step is the protection of the α-amino group with the Fmoc moiety. The most common and reliable method utilizes N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Reaction Scheme and Mechanism

The reaction is a nucleophilic acyl substitution where the amino group of Tyr(tBu)-OH attacks the electrophilic carbonyl carbon of Fmoc-OSu. The succinimide anion is an excellent leaving group, driving the reaction to completion.

Sources

A Senior Application Scientist's Guide to Fmoc-Tyr(tBu)-OH: Principles and Practices in Solid-Phase Peptide Synthesis

This in-depth technical guide is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). It provides a comprehensive overview of N-α-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH), a cornerstone building block for the incorporation of tyrosine residues in synthetic peptides. This guide moves beyond simple protocols to explain the underlying chemical principles and strategic considerations essential for successful peptide synthesis.

Fundamental Properties of Fmoc-Tyr(tBu)-OH

A thorough understanding of the physicochemical properties of Fmoc-Tyr(tBu)-OH is the foundation for its effective application in SPPS. Key data for this critical reagent are summarized below.

| Property | Value |

| CAS Number | 71989-38-3[1][2][3][4] |

| Molecular Formula | C₂₈H₂₉NO₅[1][2][3][4] |

| Molecular Weight | 459.53 g/mol [1][3][5] |

| Appearance | White to off-white solid[2] |

| N-α-Protecting Group | 9-Fluorenylmethoxycarbonyl (Fmoc) |

| Side-Chain Protecting Group | tert-Butyl (tBu) |

| Fmoc Group Lability | Base-labile (e.g., 20% piperidine in DMF)[2] |

| tBu Group Lability | Acid-labile (e.g., high concentration of Trifluoroacetic Acid - TFA)[2] |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO); slightly soluble in Ethanol.[4][6][7] |

The Strategic Importance of Fmoc-Tyr(tBu)-OH in Fmoc/tBu SPPS

The Fmoc/tBu strategy is the most prevalent method for modern solid-phase peptide synthesis due to its use of mild, base-labile N-α-protection, which preserves acid-labile side-chain protecting groups until the final cleavage step.[2] Fmoc-Tyr(tBu)-OH is the preferred derivative for incorporating tyrosine in this strategy for several critical reasons.

The hydroxyl group on the tyrosine side-chain is a reactive nucleophile that can undergo undesired acylation during the coupling of subsequent amino acids. This would lead to the formation of branched peptides and a significant reduction in the yield of the desired linear peptide. The tert-butyl (tBu) ether protecting group on the phenolic hydroxyl of the tyrosine side-chain effectively prevents this side reaction.[2][6]

The selection of the tBu group is a prime example of orthogonal protection strategy , a central concept in SPPS. The tBu group is stable to the basic conditions (typically 20% piperidine in DMF) used to remove the N-α-Fmoc group at each cycle of peptide elongation. However, it is readily and cleanly removed under the strongly acidic conditions (e.g., a high concentration of trifluoroacetic acid) used for the final cleavage of the peptide from the resin support and concomitant removal of all side-chain protecting groups.[2] This differential lability is the key to a successful and high-yielding synthesis.

Experimental Workflow: From Resin to Purified Peptide

The following sections provide detailed, step-by-step methodologies for the key stages of SPPS involving Fmoc-Tyr(tBu)-OH. These protocols are based on a 0.1 mmol synthesis scale and may require optimization for different scales or specific peptide sequences.

The Iterative Cycle of Deprotection and Coupling

The core of SPPS is the repeated cycle of N-α-Fmoc deprotection followed by the coupling of the next Fmoc-protected amino acid.

Caption: The iterative cycle of deprotection and coupling in SPPS.

Protocol for Fmoc Deprotection:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes. Drain the solvent.[2]

-

Initial Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 3-5 minutes and then drain.[2]

-

Final Deprotection: Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[2]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2]

Protocol for Amino Acid Coupling (incorporating Fmoc-Tyr(tBu)-OH):

This protocol utilizes HBTU, a common and efficient coupling reagent.

-

Pre-activation: In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (0.5 mmol, 229.8 mg), HBTU (0.49 mmol, 185.7 mg), and N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 174 µL) in 3-5 mL of DMF. Allow this mixture to pre-activate for 5-10 minutes.[2]

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.[2]

-

Reaction: Agitate the mixture for 1-2 hours at room temperature.[2]

-

Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL) to remove excess reagents and byproducts.[2]

Monitoring the Reaction Progress

Ensuring the completion of both the deprotection and coupling steps is crucial for the synthesis of a high-quality final product. The Kaiser (ninhydrin) test is a widely used qualitative method for this purpose.[2] It detects the presence of free primary amines on the resin.

-

After deprotection: A small sample of resin beads should give a strong positive (dark blue) result, indicating the presence of the newly freed N-terminal amine.

-

After coupling: A negative (colorless or yellowish) result indicates that the coupling reaction has gone to completion, and there are no remaining free amines.[2]

For more advanced, real-time monitoring, techniques such as UV-vis monitoring of the Fmoc cleavage can be employed in automated synthesizers.[8]

The Chemistry of Deprotection: A Closer Look

A deeper understanding of the deprotection mechanisms allows for troubleshooting and optimization of the synthesis process.

Fmoc Group Removal

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. Piperidine, a secondary amine, acts as the base that abstracts the acidic proton on the fluorenyl ring system. This leads to the elimination of dibenzofulvene and the release of the free amine as a carbamate, which subsequently decarboxylates.[9][10]

Caption: Mechanism of Fmoc deprotection by piperidine.

A crucial role of piperidine, beyond being the base, is to act as a scavenger for the liberated dibenzofulvene. It forms a stable adduct, preventing the highly reactive dibenzofulvene from polymerizing or causing other side reactions.[9]

Final Cleavage and tBu Deprotection

After the full peptide sequence has been assembled, the final step is to cleave the peptide from the solid support and remove all side-chain protecting groups. This is typically achieved with a "cleavage cocktail" containing a high concentration of Trifluoroacetic Acid (TFA).

The tBu group is removed via an acid-catalyzed mechanism that generates a stable tert-butyl cation.

Caption: Mechanism of tBu deprotection and cation scavenging.

These tert-butyl cations are highly reactive electrophiles and can modify sensitive amino acid residues such as tryptophan, methionine, or cysteine.[1][11] To prevent these deleterious side reactions, scavengers are included in the cleavage cocktail. Common scavengers include water, triisopropylsilane (TIS), and thioanisole, which act as cation traps.

Protocol for Cleavage and Deprotection:

-

Preparation: Ensure the peptide-resin is dry.

-

Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[11][12]

-

Reaction: Add the cleavage cocktail to the peptide-resin. Agitate at room temperature for 2-3 hours.

-

Peptide Collection: Filter the resin and collect the filtrate, which now contains the cleaved peptide.

-

Precipitation: Add the TFA solution dropwise to a centrifuge tube containing a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.

-

Isolation: Centrifuge to pellet the peptide. Decant the ether and wash the pellet with cold ether 2-3 more times.

-

Drying: Dry the peptide pellet under vacuum.

The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity confirmed by mass spectrometry.

Conclusion

Fmoc-Tyr(tBu)-OH is an indispensable tool in the arsenal of the peptide chemist. Its properties are perfectly tailored for the orthogonal Fmoc/tBu SPPS strategy, enabling the efficient and high-fidelity synthesis of tyrosine-containing peptides. A deep understanding of its chemical properties, the rationale behind the choice of protecting groups, and the mechanisms of the core SPPS reactions empowers researchers to not only execute protocols but also to troubleshoot and optimize their syntheses, ultimately leading to higher quality products and more reliable scientific outcomes.

References

-

PubChem. Fmoc-L-Tyr(tBu)-OH. [Link]

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

-

ResearchGate. Analytical Methods for Solid Phase Peptide Synthesis. [Link]

-

Bio-protocol. Peptide Synthesis. [Link]

-

Freie Universität Berlin. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. [Link]

-

SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

-

National Center for Biotechnology Information. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

-

Royal Society of Chemistry. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. [Link]

-

Indian Academy of Sciences. A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. [Link]

-

ResearchGate. (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b).... [Link]

-

PubMed. Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. [Link]

-

Merck Millipore. Novabiochem® Coupling reagents. [Link]

-

ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]

-

ACS Publications. Influence of Structural Features of Peptides on Their Affinity to Cotton Linters Paper. [Link]

-

UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ingentaconnect.com [ingentaconnect.com]

- 4. peptide.com [peptide.com]

- 5. youtube.com [youtube.com]

- 6. Fmoc-Tyr(tBu)-OH | 71989-38-3 [chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Role of the tert-Butyl (tBu) Protecting Group in Tyrosine Solid-Phase Peptide Synthesis

Abstract

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the construction of complex sequences for research, diagnostics, and therapeutics. Central to the success of SPPS, particularly using the widespread Fmoc/tBu strategy, is the meticulous protection of reactive amino acid side chains. Tyrosine, with its nucleophilic phenolic hydroxyl group, presents a significant synthetic challenge. This guide provides an in-depth technical analysis of the tert-butyl (tBu) group as the preferred protecting group for tyrosine. We will explore the chemical rationale for its use, its behavior throughout the SPPS cycle, detailed protocols for its application and removal, and a critical evaluation of its advantages and potential pitfalls, providing researchers and drug development professionals with the foundational knowledge to optimize their synthetic strategies.

The Tyrosine Challenge in SPPS

Tyrosine's side chain contains a phenolic hydroxyl group, a feature crucial to the biological function of many peptides. However, in the chemical environment of SPPS, this group is a liability. The hydroxyl group is nucleophilic and susceptible to undesired reactions during the peptide chain elongation process[1][2].

The primary side reaction is O-acylation , where the hydroxyl group reacts with the activated carboxyl group of the incoming amino acid. This diverts the expensive activated amino acid, reducing coupling efficiency and overall yield[1][3]. Furthermore, it leads to the formation of branched peptide impurities that are often difficult to separate from the target peptide, significantly complicating downstream purification[2][4]. While this acylation can sometimes be reversed by the piperidine treatment used for Fmoc deprotection, relying on this reversal is inefficient and introduces variability into the synthesis[3]. Therefore, robust protection of this hydroxyl group is not merely beneficial but essential for achieving high-purity, high-yield synthesis[1][4].

The tert-Butyl Group: An Optimized Solution

The tert-butyl (tBu) group, employed as a tert-butyl ether to shield the tyrosine hydroxyl group, is the industry standard in Fmoc-based SPPS[5][6]. Its prevalence is due to a unique combination of stability and lability that makes it perfectly suited for the orthogonal nature of the Fmoc/tBu strategy[2].

Key Chemical Properties:

-

Base Stability: The tBu ether is exceptionally stable under the mild basic conditions (typically 20% piperidine in DMF) used to remove the temporary Nα-Fmoc protecting group at each cycle of the synthesis[2]. This stability is critical to ensure the tyrosine side chain remains protected throughout the entire chain assembly process.

-

Acid Lability: Conversely, the tBu group is readily cleaved under strong acidic conditions, most commonly with high concentrations of trifluoroacetic acid (TFA)[7][8]. This cleavage is conveniently performed concurrently with the final step of cleaving the completed peptide from the solid support resin[4][5].

-

Steric Hindrance: The bulky nature of the tBu group provides excellent steric protection for the hydroxyl oxygen, effectively preventing its participation in side reactions.

This orthogonal system, where the Nα-protecting group (Fmoc) is removed by a base and the side-chain protecting group (tBu) is removed by an acid, is the foundation of modern SPPS[9][10].

The tBu Group in the SPPS Workflow: Mechanism and Practice

The journey of the Tyr(tBu) residue through SPPS involves three critical stages: coupling, iterative deprotection of the N-terminus, and final cleavage/deprotection.

Coupling of Fmoc-Tyr(tBu)-OH

The protected amino acid, Fmoc-Tyr(tBu)-OH, is introduced during the coupling step. By shielding the hydroxyl group, the tBu group ensures that the activation chemistry (e.g., using HBTU, HATU) exclusively targets the α-carboxyl group, leading to efficient and specific peptide bond formation[1][2].

Experimental Protocol 1: Standard Coupling of Fmoc-Tyr(tBu)-OH

This protocol outlines a standard manual coupling procedure on a 0.1 mmol scale.

Reagents:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Tyr(tBu)-OH (0.4 mmol, 4 equivalents)

-

HBTU (0.38 mmol, 3.8 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Preparation: Swell the deprotected peptide-resin in DMF for 15-30 minutes. Drain the DMF.

-

Activation: In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH and HBTU in DMF. Add DIPEA and allow the solution to pre-activate for 1-2 minutes. The solution will typically change color.

-

Coupling: Add the activated amino acid solution to the drained resin.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

Stability During Iterative Fmoc Deprotection

During each cycle of the synthesis, the Nα-Fmoc group of the newly added amino acid is removed to allow for the next coupling. The peptide-resin is treated with a piperidine solution. The tBu group on the tyrosine side chain remains completely unaffected by this step, preserving the integrity of the side chain.

Final Cleavage and Deprotection: The Critical Role of Scavengers

The final step of SPPS involves treating the peptide-resin with a strong acid, typically a cocktail based on Trifluoroacetic Acid (TFA), to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including the tBu group from tyrosine[11].

The mechanism of tBu deprotection proceeds via an SN1-type reaction, generating a highly stable tert-butyl cation (tBu+)[12][13].

This tBu+ cation is a potent electrophile and, if left unchecked, can cause significant problems. It can re-attach to nucleophilic residues within the peptide chain, such as the indole ring of tryptophan, the thioether of methionine, or even the newly deprotected phenolic ring of another tyrosine residue, forming t-butylated byproducts[13][14]. These side products reduce the yield of the desired peptide and create challenging purification problems[13].

To prevent this, scavengers are added to the cleavage cocktail. These are nucleophilic molecules designed to react with and neutralize the tBu+ cation much faster than the peptide's side chains can[13][14].

Table 1: Common Scavengers and Their Functions in tBu Deprotection

| Scavenger | Function | Typical Conc. (v/v) | Notes |

|---|---|---|---|

| Triisopropylsilane (TIS) | A highly efficient scavenger that reduces the tBu+ cation to inert isobutane via hydride transfer[13][15]. | 2.5 - 5% | The most effective and common scavenger for tBu cations[13]. |

| Water (H₂O) | Reacts with the tBu+ cation to form tert-butanol[13][16]. | 2.5 - 5% | Essential for hydrating cations and is a component of most standard cocktails. |

| 1,2-Ethanedithiol (EDT) | A thiol-based scavenger effective at trapping tBu cations; also helps prevent tryptophan oxidation[13]. | 2.5% | Often used for peptides containing Cys or multiple Trp residues. |

| Thioanisole | Protects Trp and Met from alkylation by the tBu cation[13]. | 5% | Its aromatic ring can be alkylated, acting as a sink for cations. |

Experimental Protocol 2: TFA-Mediated Cleavage and Deprotection

This protocol describes a general-purpose cleavage for peptides containing Tyr(tBu) and other sensitive residues.

Reagents:

-

Cleavage Cocktail (TFA/TIS/H₂O, 95:2.5:2.5 v/v/v): Prepare fresh in a fume hood.

-

Trifluoroacetic Acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized Water

-

-

Dry Peptide-Resin (0.1 mmol)

-

Cold Diethyl Ether

Procedure:

-

Preparation: Place the dry peptide-resin in a suitable reaction vessel.

-

Cleavage Reaction: In a fume hood, add the freshly prepared cleavage cocktail to the resin (approx. 5-10 mL per 0.1 mmol of resin).

-

Incubation: Agitate the suspension at room temperature for 2-3 hours. The resin may change color (e.g., yellow/orange if Trt groups are present), which is normal[17].

-

Peptide Collection: Filter the resin and collect the filtrate, which now contains the cleaved peptide, into a centrifuge tube. Wash the resin once with a small amount of fresh TFA and combine the filtrates.

-

Precipitation: Add the TFA solution dropwise to a larger volume of cold diethyl ether (approx. 40-50 mL). A white precipitate of the crude peptide should form.

-

Isolation: Incubate the mixture at -20°C for at least 1 hour to maximize precipitation. Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

-

Drying: Carefully dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether. The crude peptide is now ready for purification (e.g., by HPLC).

Advantages and Disadvantages of the tBu Group

While the tBu group is highly effective, a balanced perspective is essential for troubleshooting and advanced synthesis design.

Advantages:

-

Orthogonality: Its stability to base and lability to acid are perfectly matched with the Fmoc/tBu SPPS strategy[2].

-

High Purity: By preventing O-acylation, it significantly enhances the purity of the crude peptide product, simplifying purification[2][4].

-

Improved Efficiency: It prevents the unproductive consumption of activated amino acids, leading to higher coupling efficiency and overall yield[1][3].

-

Reliability: The use of Fmoc-Tyr(tBu)-OH provides reliable and reproducible results, which is critical in both research and manufacturing settings[2].

Disadvantages and Potential Side Reactions:

-

Cation-Induced Side Products: The primary disadvantage is the generation of the reactive tBu cation during cleavage, which necessitates the use of scavengers to prevent alkylation of sensitive residues like Trp, Met, and Cys[13].

-

Incomplete Cleavage: In rare cases, particularly with sterically hindered sequences, the removal of the tBu group can be sluggish, requiring extended cleavage times or stronger acid cocktails[17].

Comparison with Alternative Protecting Groups

While tBu is dominant in Fmoc SPPS, other protecting groups for tyrosine exist, primarily used in Boc-based strategies or for specific applications.

Table 2: Comparison of Tyrosine Side-Chain Protecting Groups

| Protecting Group | Abbreviation | Strategy | Cleavage Conditions | Key Features |

|---|---|---|---|---|

| tert-Butyl | tBu | Fmoc | Strong Acid (TFA)[7] | Standard for Fmoc. High stability to base, clean cleavage with scavengers. |

| Benzyl | Bzl | Boc | Very Strong Acid (HF, TFMSA)[6] | Used in Boc chemistry; requires harsher cleavage conditions than tBu. |

| 2-Bromobenzyloxycarbonyl | 2-Br-Z | Boc | Very Strong Acid (HF), HBr[5][6] | Also used in Boc chemistry. Its use in Fmoc is limited as it can be partially cleaved by piperidine[5]. |

Conclusion

The tert-butyl protecting group is an indispensable tool in modern Fmoc/tBu solid-phase peptide synthesis. Its robust stability during chain elongation and clean, predictable lability during final cleavage provide a reliable method for incorporating the challenging tyrosine residue. By effectively preventing side reactions, the tBu group ensures higher yields and purities, streamlining the entire synthesis and purification process. A thorough understanding of its chemistry, particularly the mechanism of deprotection and the critical function of scavengers in mitigating cation-induced side reactions, empowers researchers to troubleshoot syntheses and confidently produce complex peptides for a wide array of scientific and therapeutic applications.

References

- Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.

- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). CEM Corporation.

- The Essential Role of Fmoc-Tyr(tBu)-OH in Custom Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Selleck Chemicals.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.

- Understanding Fmoc-Tyr(tBu)-OH: A Key to Efficient Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- A Comparative Analysis of Tyrosine Protecting Groups for Peptide Synthesis and Drug Development. (2025). BenchChem.

- Managing Tyr(tBu) Deprotection in Peptide Synthesis. (2025). BenchChem.

-

TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2021). Organic Process Research & Development. ACS Publications. Retrieved from [Link]

- Fmoc-Tyr(tBu)-OH; CAS 71989-38-3. (n.d.). AAPPTec.

- Scavengers for t-butyl Cation in Boc-Guanidine Deprotection. (2025). BenchChem.

-

Patil, P. S. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. Retrieved from [Link]

-

Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

- Cleavage Cocktails; Reagent B. (n.d.). AAPPTec.

- Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis: A Comparative Guide. (2025). BenchChem.

- Cleavage Cocktail Selection. (n.d.). CDN Isotopes.

-

Reduction of cysteine-S-protecting groups by triisopropylsilane. (2013). Protein Science. PMC - NIH. Retrieved from [Link]

-

Differentiation of the side-chain protection strategy in SPPS. (n.d.). ResearchGate. Retrieved from [Link]

- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.

-

Coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester. (n.d.). ResearchGate. Retrieved from [Link]

-

Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. (2025). Molecules. PMC - NIH. Retrieved from [Link]

- Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS). (2025). BenchChem.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. nbinno.com [nbinno.com]

- 5. peptide.com [peptide.com]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. biosynth.com [biosynth.com]

- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 12. peptide.com [peptide.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Fmoc Deprotection in Solid-Phase Peptide Synthesis

Introduction: The Central Role of the Fmoc Group in Modern Peptide Synthesis

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine construction of complex biomolecules that are crucial for research and pharmaceutical development.[1][2] The strategic choice of protecting groups is fundamental to the success of SPPS. The 9-fluorenylmethyloxycarbonyl (Fmoc) group, introduced as a base-labile Nα-amino protecting group, represents a cornerstone of modern SPPS.[3][4] Its key advantage lies in its stability under acidic conditions, which allows for an "orthogonal" protection strategy. This means that acid-labile side-chain protecting groups and the resin linker remain intact during the iterative cleavage of the Nα-Fmoc group, a critical feature for synthesizing long or modified peptides with high fidelity.[5][6] This guide provides a detailed exploration of the core mechanism of Fmoc deprotection, discusses the critical parameters that ensure its efficiency, and offers field-proven protocols for its execution and monitoring.

The Core Mechanism: A Base-Catalyzed β-Elimination

The removal of the Fmoc group is not a simple hydrolysis but a nuanced, base-catalyzed β-elimination reaction.[5][6] This process can be dissected into three critical steps, each with its own chemical logic and significance.

Step 1: Proton Abstraction The process is initiated by a base, most commonly a secondary amine like piperidine, which abstracts the relatively acidic proton at the C9 position of the fluorene ring system.[3][5][7] The electron-withdrawing nature of the fluorene system significantly increases the acidity of this proton, making it susceptible to removal by a moderately strong base.[7][8]

Step 2: β-Elimination This proton abstraction generates a carbanion intermediate that is stabilized by the aromatic fluorene system. This intermediate is transient and rapidly undergoes a β-elimination reaction. This results in the cleavage of the C-O bond, liberating the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF).[3][5][9]

Step 3: Dibenzofulvene (DBF) Adduct Formation The liberated DBF is a critical byproduct that, if left unchecked, can react with the newly deprotected N-terminal amine of the peptide.[5][9] Such a reaction would irreversibly cap the growing peptide chain, terminating the synthesis. To prevent this deleterious side reaction, the deprotection is carried out using a large excess of a nucleophilic secondary amine, such as piperidine.[9][10] The piperidine acts as a scavenger, efficiently trapping the DBF electrophile to form a stable and soluble adduct, which is then easily washed away.[3][5][11]

Critical Parameters Influencing Deprotection Efficiency

The success of Fmoc deprotection hinges on a careful balance of several experimental factors. An incomplete deprotection results in deletion sequences, while overly harsh conditions can lead to undesirable side reactions.

| Parameter | Standard Condition | Rationale and Field Insights |

| Base | 20% Piperidine in DMF | Piperidine (pKa ≈ 11.1) offers an optimal balance of basicity for efficient proton abstraction and nucleophilicity for scavenging the DBF byproduct.[3] While other secondary amines like piperazine can be used, piperidine remains the most common choice.[3] |

| Solvent | N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP) | Polar aprotic solvents like DMF and NMP are essential as they effectively solvate the growing peptide chain and the reagents, facilitating the reaction.[3][7][8] Inadequate solvation can lead to peptide aggregation, hindering reagent access and resulting in incomplete deprotection.[9] |

| Concentration | 20-30% (v/v) | A high concentration of piperidine ensures a sufficient excess to drive the reaction to completion and to act as an effective scavenger for the DBF byproduct.[8][10] |

| Reaction Time | Typically 1-3 min, followed by a second treatment of 5-10 min | A two-step deprotection is a common and robust strategy.[5] The initial short treatment removes the bulk of the Fmoc groups, and the second, longer treatment ensures complete removal, especially for sterically hindered amino acids or within aggregating sequences.[9] The deprotection time can vary depending on the amino acid; for instance, arginine may require longer deprotection times than leucine.[3] |

| Temperature | Room Temperature | Fmoc deprotection is typically performed at ambient temperature. While microwave irradiation can accelerate the process, it must be carefully controlled to prevent side reactions.[12] |

Navigating Potential Side Reactions

While the Fmoc deprotection mechanism is generally efficient, certain side reactions can occur, particularly with sensitive amino acid sequences.

-

Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a cyclic aspartimide intermediate under basic conditions.[13][14] This can lead to subsequent ring-opening to form a mixture of α- and β-aspartyl peptides or reaction with piperidine to form piperidide adducts.[15] The addition of 0.1 M 1-hydroxybenzotriazole (HOBt) to the deprotection solution can help suppress this side reaction.[12][16]

-

Racemization: Cysteine and histidine residues are particularly prone to racemization during SPPS.[5] While racemization is more commonly associated with the coupling step, prolonged exposure to basic conditions during deprotection can also contribute. Using piperazine as the deprotection base has been shown to cause less racemization of C-terminal cysteine compared to piperidine.[13][14]

-

Diketopiperazine Formation: At the dipeptide stage, especially when proline is one of the first two residues, intramolecular cyclization can occur to form a diketopiperazine, leading to chain termination.[15]

-

3-(1-Piperidinyl)alanine Formation: Peptides with a C-terminal cysteine can undergo base-catalyzed elimination of the protected sulfhydryl group to form a dehydroalanine residue, which can then be attacked by piperidine.[17]

Experimental Protocols: Execution and Monitoring

A self-validating synthesis workflow requires robust protocols for both carrying out the deprotection and verifying its completion.

Standard Fmoc Deprotection Protocol

This protocol outlines a typical two-step deprotection procedure for a resin-bound peptide.[5][18]

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

-

Initial Deprotection: Drain the DMF and add the deprotection solution (e.g., 20% piperidine in DMF, approximately 10 mL per gram of resin).[19] Agitate the slurry for 1-3 minutes at room temperature.[5]

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Add a fresh portion of the deprotection solution and agitate for 5-15 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.

Monitoring Fmoc Deprotection

Reliable methods to confirm the complete removal of the Fmoc group are essential for preventing deletion sequences.

Qualitative Monitoring: The Kaiser Test

The Kaiser test, or ninhydrin test, is a highly sensitive colorimetric assay for detecting the presence of free primary amines.[16][20][21] A positive result (intense blue color) after deprotection and washing confirms the successful removal of the Fmoc group.[16][21] It is important to note that this test is not reliable for secondary amines like proline, which give a different color reaction.[20][21]

-

Procedure: [5]

-

After the final DMF wash, take a small sample of resin beads (5-10 mg).

-

Add 2-3 drops of each of the three Kaiser test reagents (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine) to the beads in a small glass test tube.[5]

-

Interpretation:

-

Intense blue solution and beads: Positive result (deprotection complete).

-

Colorless to yellow solution and beads: Negative result (deprotection incomplete or N-terminal is a secondary amine).

-

-

Quantitative Monitoring: UV-Vis Spectrophotometry

The DBF-piperidine adduct has a distinct UV absorbance maximum around 301 nm.[5][22] By collecting the filtrate from the deprotection steps and measuring its absorbance, one can quantitatively determine the amount of Fmoc group cleaved.[5][23] This method is particularly useful for automated peptide synthesizers to monitor reaction kinetics in real-time and can be used to calculate the initial loading of the resin.[9][24]

-

Procedure: [5]

-

Collect the combined filtrates from both deprotection steps in a volumetric flask of a known volume.

-

Dilute the solution to the mark with DMF. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.

-

Measure the absorbance of the diluted solution at approximately 301 nm against a DMF blank.

-

Calculate the amount of cleaved Fmoc group using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[5][22]

-

Conclusion: A Foundational Step for High-Fidelity Peptide Synthesis

A thorough understanding of the Fmoc deprotection mechanism is not merely academic; it is a practical necessity for any scientist engaged in peptide synthesis. The base-catalyzed β-elimination reaction, while elegant, is subject to a range of variables that can impact the overall success of the synthesis. By carefully controlling the choice of base, solvent, and reaction time, and by vigilantly monitoring for completion and potential side reactions, researchers can ensure the high fidelity of each deprotection cycle. This meticulous approach, grounded in a solid understanding of the underlying chemistry, is the key to producing high-quality, pure peptides for critical applications in science and medicine.

References

-

Luna, O., Gomez, J. A., Cárdenas, C., Albericio, F., Marshall, S., & Gúzman, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(7), 853. [Link]

-

Marquardt, B., & Eifler-Lima, V. L. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

-

Wade, J. D., Mathieu, M., & Tregear, G. W. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(2), 107-112. [Link]

-

AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

-

ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH.... ResearchGate. [Link]

-

Fields, G. B. (Ed.). (1997). Methods in Enzymology, Volume 289: Solid-Phase Peptide Synthesis. Academic Press. [Link]

-

The Organic Chemistry Tutor. (2022, January 7). Deprotecting Fmoc Group Mechanism [Video]. YouTube. [Link]

-

Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press. [Link]

-

ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. [Link]

-

SYNFORM. (2012). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. SYNFORM, 2012(11), A165-A166. [Link]

-

Activotec. (n.d.). UV Synthesis Monitoring. Activotec. [Link]

-

Martínez, J., & Góngora-Benítez, M. (2013). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 57(3), 209-216. [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). AAPPTec. [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Deprotection. ACS GCI. [Link]

-

ResearchGate. (n.d.). Methods for Removing the Fmoc Group. ResearchGate. [Link]

-

ResearchGate. (n.d.). Ultraviolet monitoring (λ 301 nm ) of Fmoc deprotection during the.... ResearchGate. [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

-

Arora, P. S., & Kirshenbaum, K. (2004). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. Nature Protocols, 5(2), 213-219. [Link]

-

Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. [Link]

- Collins, J. M., & Collins, M. J. (2012). Microwave enhanced N-fmoc deprotection in peptide synthesis. U.S.

-

Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods. Springer Nature. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. Royal Society of Chemistry. [Link]

-

AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. AAPPTec. [Link]

-

Palomo, J. M. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances, 4(68), 36225-36239. [Link]

-

Semantic Scholar. (n.d.). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

-

AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]

-

Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and Protocols of Modern Solid Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

Sources

- 1. digital.csic.es [digital.csic.es]

- 2. [PDF] Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides | Semantic Scholar [semanticscholar.org]

- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

- 10. Deprotection - Wordpress [reagents.acsgcipr.org]

- 11. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 12. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]

- 13. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. peptide.com [peptide.com]

- 16. chempep.com [chempep.com]

- 17. peptide.com [peptide.com]

- 18. peptide.com [peptide.com]

- 19. chem.uci.edu [chem.uci.edu]

- 20. peptide.com [peptide.com]

- 21. peptide.com [peptide.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Thieme E-Books & E-Journals [thieme-connect.de]

- 24. UV Synthesis Monitoring - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

An In-depth Technical Guide to the Principle of Orthogonal Protection in Fmoc-Solid Phase Peptide Synthesis (SPPS)

Foreword: The Cornerstone of Synthetic Peptide Integrity

In the landscape of drug discovery and biomedical research, the chemical synthesis of peptides is a foundational technology. Solid-Phase Peptide Synthesis (SPPS), particularly the Fmoc/tBu strategy, has become the dominant methodology due to its efficiency, scalability, and milder reaction conditions compared to its predecessors.[1] At the very heart of this powerful technique lies a principle of elegant chemical selectivity known as orthogonal protection . This guide provides a deep dive into this core concept, moving beyond mere procedural descriptions to elucidate the chemical causality that governs the successful assembly of complex peptide chains. For the researcher, scientist, or drug development professional, a mastery of this principle is not merely academic; it is the key to troubleshooting, optimizing, and innovating in the field of peptide science.

The Concept of Orthogonality in Chemical Synthesis

In the context of multi-step chemical synthesis, an orthogonal protection scheme is one in which multiple classes of protecting groups are utilized, each of which can be removed by a specific set of chemical conditions without affecting the others.[2] Imagine having three locked boxes (A, B, and C), each with a unique key. An orthogonal system means that the key for box A cannot open B or C, the key for B cannot open A or C, and so on.

In Fmoc-SPPS, this translates to a minimum of two orthogonal sets of protecting groups:

-